Photo-Dimerization Quantum Yield: Dimethylmaleimide vs. Unsubstituted Maleimide
The photodimerization quantum yield (Φ_dim) for N-alkyl-3,4-dimethylmaleimides (the photoactive moiety in CAS 85419-41-6) ranges from 0.01 to 0.5, depending on the solvent and sensitizer [1]. In contrast, unsubstituted maleimide exhibits a photocyclodimerization quantum yield of 0.068 in acetonitrile [2]. The higher achievable Φ_dim of DMI-based monomers enables faster and more efficient crosslinking at equivalent UV doses.
| Evidence Dimension | Photodimerization Quantum Yield (Φ_dim) |
|---|---|
| Target Compound Data | Φ_dim = 0.01–0.5 (N-alkyl-3,4-dimethylmaleimides) [1] |
| Comparator Or Baseline | Φ_dim = 0.068 (unsubstituted maleimide in acetonitrile) [2] |
| Quantified Difference | Up to ~7.4× higher Φ_dim achievable for DMI vs. unsubstituted maleimide (0.5 vs. 0.068) |
| Conditions | Steady-state photolysis in various solvents (DMI); acetonitrile (maleimide) |
Why This Matters
A higher quantum yield directly translates to reduced UV exposure time and lower energy consumption during photo-patterning or crosslinking fabrication steps.
- [1] Photodimers of N-alkyl-3,4-dimethylmaleimides—Product ratios and reaction mechanism. Journal of Photochemistry and Photobiology A: Chemistry, Vol. 195, Issues 2–3, 2008, Pages 239-247. View Source
- [2] Photocyclodimerization of Maleimide. Acemap, accessed 2026-05-10. View Source
